molecular formula C13H15N3O6 B12280089 (S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid

(S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid

Cat. No.: B12280089
M. Wt: 309.27 g/mol
InChI Key: SDTVKGSMFQVLAM-UHFFFAOYSA-N
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Description

(S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid is a complex organic compound with a unique structure that includes an acetamido group, a nitrophenyl group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to a phenyl ring.

    Amidation: Formation of an amide bond by reacting an amine with an acyl chloride.

    Acetylation: Addition of an acetyl group to the amine.

    Coupling: Coupling of the nitrophenyl group with the pentanoic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid: Lacks the (S)-configuration.

    4-Nitrophenylacetic acid: Similar nitrophenyl group but different backbone.

    N-Acetyl-4-nitroaniline: Contains acetamido and nitrophenyl groups but lacks the pentanoic acid backbone.

Uniqueness

(S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid is unique due to its specific configuration and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6/c1-8(17)14-11(6-7-12(18)19)13(20)15-9-2-4-10(5-3-9)16(21)22/h2-5,11H,6-7H2,1H3,(H,14,17)(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTVKGSMFQVLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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